2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
Description
Properties
CAS No. |
768317-39-1 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-11-3-2-6-5(4-11)7(9(12)13)8(10)14-6/h2-4,10H2,1H3,(H,12,13) |
InChI Key |
PQJAEIDNGHQJFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(S2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The Gewald reaction, a three-component condensation between a ketone, cyanoacetate ester, and elemental sulfur, is the most widely employed method for constructing the thieno[3,2-c]pyridine scaffold. For the target compound, 5-methyl-4-piperidone serves as the ketone precursor, enabling regioselective incorporation of the methyl group at position 5. Ethyl cyanoacetate and sulfur undergo base-catalyzed cyclization with the ketone, forming the ethyl ester intermediate (ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate).
Typical Reaction Conditions
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using acidic or basic conditions:
- Acidic Hydrolysis : Concentrated HCl in methanol under reflux (4–6 hours), yielding the hydrochloride salt.
- Basic Hydrolysis : Aqueous NaOH (2–4 M) at 60–80°C, followed by acidification with HCl to precipitate the free acid.
Key Data for Hydrolysis
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Temperature | 80°C | 60°C |
| Time | 4 hours | 3 hours |
| Yield | 68% | 72% |
Alternative Synthetic Routes
Cyclization of Sulfonamide Intermediates
A patent by describes cyclizing N-(3-thienyl)methyl sulfonamides with strong acids (e.g., HBr in ethanol) to form thieno[3,2-c]pyridines. While this method primarily targets 2-alkoxycarbonyl derivatives, adapting the protocol with 5-methyl-4-piperidone-derived sulfonamides could yield the desired scaffold.
Critical Steps
Pictet-Spengler Reaction
For enantiomerically enriched derivatives, employs the Pictet-Spengler reaction between tryptamine analogs and aldehydes. While this route is less direct for carboxylic acid derivatives, it highlights potential for stereochemical control in related syntheses.
Comparative Analysis of Methods
Challenges and Optimization
Access to 5-Methyl-4-Piperidone
The limited commercial availability of 5-methyl-4-piperidone necessitates its synthesis from 4-piperidone via:
Regioselectivity in Cyclization
Positional isomerism (e.g., 5-methyl vs. 6-methyl) arises from the ketone’s substitution pattern. X-ray crystallography and NMR studies confirm regioselectivity when using 5-methyl-4-piperidone.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Functional Group Variations
The table below highlights structural differences and their implications:
Key Observations :
- Positional Isomerism: Methyl substitution at position 5 (target compound) vs.
- Functional Groups: Carboxylic acids (target compound) enhance solubility compared to esters (Tinoridine) or nitriles (NITD-688), which may improve bioavailability but reduce membrane permeability .
Anti-Tumor Activity ():
Thieno[3,2-b]pyridines with substituents like 7-[(2,4-dichloro-5-methoxyphenyl)amino] exhibit anti-tumor activity against triple-negative breast cancer (TNBC).
Antiviral Activity ():
NITD-688’s cyano group at position 3 and benzyl group at position 5 contribute to its dengue virus inhibition. The target compound’s methyl and carboxylic acid groups may offer a different interaction profile, possibly favoring other viral targets.
Physicochemical and Structural Properties
- Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than ester or nitrile analogs, aiding formulation but requiring pH adjustment for stability .
- Crystallinity: notes that tetrahydrothienopyridines with aromatic substituents (e.g., benzyl) form plate-like crystals, while methyl-substituted analogs (target compound) may exhibit different packing efficiencies due to reduced π-π interactions.
- Conformational Flexibility: The tetrahydrothienopyridine core’s puckering () influences binding to flat enzymatic pockets. Substituents at position 5 (methyl) vs. 6 (benzyl) may restrict or enable specific conformations .
Biological Activity
2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
- CAS Number : 300732-50-7
- Structure : The compound features a thieno[3,2-c]pyridine core with an amino and carboxylic acid functional group that contributes to its biological properties.
Research indicates that 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid exhibits activity against various biological targets:
- GSK-3β Inhibition : The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value reported at approximately 8 nM. This inhibition is crucial as GSK-3β plays a role in multiple signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The structure–activity relationship (SAR) indicates that modifications to the amino group can enhance anti-inflammatory activity .
In Vitro and In Vivo Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Cell line assays demonstrated that the compound significantly increased cell viability in the presence of oxidative stress at concentrations up to 10 µM. This effect was attributed to its ability to inhibit hyperphosphorylation induced by okadaic acid .
- In Vivo Studies : Animal models have shown that derivatives of this compound can reduce inflammation in carrageenan-induced paw edema assays, suggesting potential therapeutic applications in treating inflammatory diseases .
Data Tables
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 8 nM | |
| COX Inhibition | COX-1/COX-2 | 0.04 μmol | |
| Anti-inflammatory | Various | ED50 = 9.17 μM (indomethacin comparison) |
Case Studies
-
Case Study on GSK-3β and Neuroprotection :
- A study investigated the neuroprotective effects of GSK-3β inhibitors, including 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid. Results indicated a reduction in neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.
-
Anti-inflammatory Effects in Rat Models :
- In a controlled experiment using rat models for inflammation, treatment with the compound led to significant reductions in edema compared to untreated groups. The results suggest potential for developing new anti-inflammatory drugs based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
